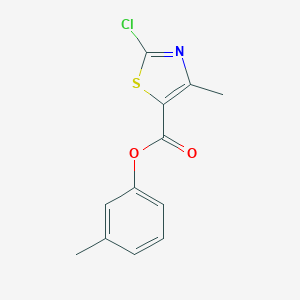
3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to selectively inhibit certain enzymes, making it a valuable tool for studying biochemical pathways and physiological processes.
Mechanism of Action
The mechanism of action of 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate involves the selective inhibition of certain enzymes. This compound binds to the active site of the enzyme, preventing it from carrying out its normal function. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate depend on the specific enzyme being targeted. In general, this compound has been shown to have a significant impact on cellular processes such as gene expression, protein synthesis, and cell division. It has also been shown to have potential therapeutic applications in the treatment of certain diseases such as cancer.
Advantages and Limitations for Lab Experiments
One of the key advantages of using 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the role of these enzymes in various biological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. One potential area of focus is the development of new analogs of this compound with improved selectivity and efficacy. Another potential direction is the study of the role of this compound in other biological processes beyond enzyme inhibition. Overall, the potential applications of 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate in scientific research make it an important area of study for future research.
Synthesis Methods
The synthesis of 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid with 3-methylphenyl magnesium bromide. This reaction is typically carried out in anhydrous conditions using a suitable solvent such as ether or THF.
Scientific Research Applications
One of the key applications of 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is in the field of enzyme inhibition. This compound has been shown to selectively inhibit certain enzymes, making it a valuable tool for studying biochemical pathways and physiological processes. In particular, it has been used to study the role of certain enzymes in cancer development and progression.
properties
Product Name |
3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate |
|---|---|
Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
(3-methylphenyl) 2-chloro-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-4-3-5-9(6-7)16-11(15)10-8(2)14-12(13)17-10/h3-6H,1-2H3 |
InChI Key |
RVBZDAIUINRNMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(N=C(S2)Cl)C |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(N=C(S2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



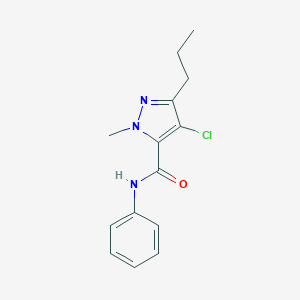
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-Benzyl-3-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287647.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![ethyl 5-amino-1-[2-(methylsulfanyl)-6-phenoxy-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287650.png)
![methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287653.png)
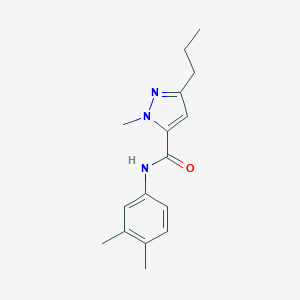
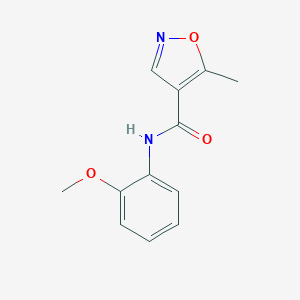
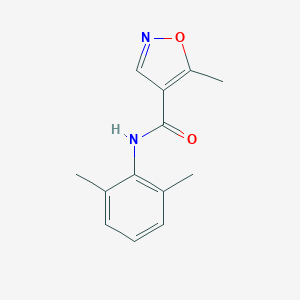
![3-(2-Methylbenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287663.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287664.png)
![6-(4-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287665.png)
![6-(2-Methylbenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287666.png)